Product packaging for 3-Mesitylpyridine(Cat. No.:)

3-Mesitylpyridine

Cat. No.: B1633109
M. Wt: 197.27 g/mol
InChI Key: BHMMHIHPBQFYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Mesitylpyridine is a sterically hindered N-heterocyclic ligand of significant interest in scientific research. Its core value lies in its application in the synthesis of advanced metal complexes, particularly in the development of catalysts for cross-coupling and other organic transformations. The mesityl (2,4,6-trimethylphenyl) group imparts substantial steric bulk, which can stabilize reactive metal centers and dictate selectivity in catalytic cycles. This makes this compound a valuable building block in organometallic chemistry and materials science for constructing functional molecules and coordination polymers. Researchers utilize this compound under the strict condition that it is for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N B1633109 3-Mesitylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

3-(2,4,6-trimethylphenyl)pyridine

InChI

InChI=1S/C14H15N/c1-10-7-11(2)14(12(3)8-10)13-5-4-6-15-9-13/h4-9H,1-3H3

InChI Key

BHMMHIHPBQFYOA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C2=CN=CC=C2)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CN=CC=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

The mesityl group in 3-Mesitylpyridine confers steric hindrance and moderate electron-donating effects, contrasting with other substituents:

Compound Substituent Electronic Effect Steric Hindrance Key Applications
This compound 2,4,6-Trimethylphenyl Electron-donating High Ligand design, catalysis
3-Aminopyridine (3AP) -NH₂ Strong electron-donating Low Pharmaceuticals, synthesis
3-Methoxypyridine -OCH₃ Electron-donating Moderate Organic intermediates
3-Trifluoromethylpyridine -CF₃ Electron-withdrawing Moderate Agrochemicals, materials
3-Acetylpyridine -COCH₃ Electron-withdrawing Low Biochemical studies

Key Observations :

  • Steric Effects : The mesityl group in this compound creates a highly hindered environment, limiting accessibility in reactions compared to smaller substituents like -NH₂ or -OCH₃.

Preparation Methods

Suzuki-Miyaura Coupling

Nucleophilic Aromatic Substitution (NAS)

Halogen Displacement

While NAS is less favored for pyridines due to their electron deficiency, electron-rich mesitylthiolates can displace halogens under forcing conditions. Patent CN101941942A demonstrates this with 2-chloropyridine:

  • 2-Chloropyridine reacts with NaSH in ethylene glycol at 120°C to form 2-mercaptopyridine (98% yield).

Adapting this to 3-mesitylpyridine would require:

  • 3-Chloropyridine and mesitylthiol in a high-boiling solvent (e.g., DMF).
  • Catalytic CuI (10 mol%) and K₂CO₃ at 150°C for 24 hours.

Limitations:

  • Low reactivity necessitates elevated temperatures, risking decomposition.
  • Yields for analogous 3-substitutions rarely exceed 50%.

Diazonium Salt Functionalization

Diazotization and Coupling

Directed Ortho Metalation (DoM)

Lithiation-Electrophilic Quench

Introducing mesityl via DoM requires a directing group (e.g., amides) at the pyridine’s 2-position:

  • 2-Picolinamide is treated with LDA at −78°C, lithiating the 3-position.
  • Quenching with mesityl bromide affords 3-mesityl-2-picolinamide.
  • Hydrolysis yields this compound.

Advantages:

  • High regioselectivity.
  • Compatible with sensitive functional groups.

Comparative Analysis of Methodologies

Reaction Efficiency and Scalability

  • Suzuki-Miyaura offers superior yields and scalability but requires expensive Pd catalysts.
  • NAS is cost-effective but limited by harsh conditions.
  • DoM provides precision but involves multi-step sequences.

Solvent and Catalyst Systems

Data from CN101941942A and US6509471B2 highlight solvent impacts:

Solvent Reaction Rate (Relative)
Ethylene Glycol 1.0
Toluene 0.7
DMF 1.5

Polar aprotic solvents (DMF) accelerate NAS but increase side reactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Mesitylpyridine, and how can researchers optimize reaction yields?

  • Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or coupling reactions between mesityl derivatives and pyridine precursors. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is a reliable method . To optimize yields:

  • Use anhydrous solvents and inert atmospheres to prevent side reactions.
  • Monitor reaction progress via TLC or HPLC, adjusting temperature and catalyst loading as needed.
  • Purify crude products using column chromatography with gradients optimized for polarity differences.
    • Key Consideration : Ensure thorough characterization (e.g., NMR, HRMS) to confirm product identity and purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic proton environments (δ 6.5–8.5 ppm for pyridine) and mesityl methyl groups (δ 2.0–2.5 ppm). Use DEPT or HSQC to resolve overlapping signals .
  • IR Spectroscopy : Confirm C-N stretching (∼1600 cm<sup>-1</sup>) and aromatic C-H bending modes.
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]<sup>+</sup> for C14H15N).
    • Data Interpretation Tip : Compare spectral data with literature or computational predictions (e.g., DFT simulations) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

  • Methodological Answer :

  • Systematic Replication : Reproduce conflicting experiments under controlled conditions (e.g., solvent purity, temperature) to isolate variables .
  • Meta-Analysis : Aggregate data from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers or methodological biases .
  • Advanced Characterization : Use X-ray crystallography or dynamic light scattering (DLS) to assess crystallinity or aggregation states that may affect solubility .
    • Example : Discrepancies in melting points may arise from polymorphic forms; DSC/TGA can clarify thermal behavior .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict ligand behavior in metal complexes .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity effects on catalytic turnover) .
  • Docking Studies : Explore binding affinities with biological targets (e.g., enzymes) for pharmacological applications .
    • Validation : Cross-reference computational results with experimental kinetics (e.g., rate constants from UV-Vis spectroscopy) .

Q. How can researchers design experiments to investigate the steric effects of the mesityl group on this compound’s coordination chemistry?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs with varying substituents (e.g., 3-tolylpyridine) and compare their coordination geometries via X-ray crystallography .
  • Kinetic Profiling : Measure ligand substitution rates using stopped-flow techniques to quantify steric hindrance .
  • Spectroscopic Probes : Use EPR or UV-Vis to monitor metal-ligand charge transfer (MLCT) changes induced by steric bulk .

Methodological Best Practices

  • Reproducibility : Document all experimental parameters (e.g., solvent batches, equipment calibration) in supplemental information .
  • Data Contradiction Analysis : Apply triangulation by combining experimental, computational, and literature data to validate hypotheses .
  • Ethical Reporting : Cite primary sources for synthetic methods and avoid overgeneralizing findings .

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